Strategic Utilization of 4-Chloro-6-methoxy-8-methylquinazoline in Kinase Inhibitor Design
Strategic Utilization of 4-Chloro-6-methoxy-8-methylquinazoline in Kinase Inhibitor Design
The following technical guide details the properties, synthesis, and application of 4-Chloro-6-methoxy-8-methylquinazoline , a specialized heterocyclic building block used in the development of kinase inhibitors.
[1][2]
CAS Number: 1565479-60-8 Molecular Formula: C₁₀H₉ClN₂O Molecular Weight: 208.64 g/mol IUPAC Name: 4-Chloro-6-methoxy-8-methylquinazoline[1][2][3][4][5]
Core Identity & Pharmacophoric Significance[2]
4-Chloro-6-methoxy-8-methylquinazoline is a high-value intermediate in medicinal chemistry, specifically designed for the synthesis of 4-anilinoquinazoline derivatives.[6] This scaffold is the structural backbone of several FDA-approved tyrosine kinase inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR pathways.
While 6,7-dimethoxy substitution is common (e.g., Gefitinib, Erlotinib), the 8-methyl substitution offers unique advantages:
-
Steric Occlusion: The methyl group at the 8-position introduces steric bulk that can restrict bond rotation in the final inhibitor, potentially locking the molecule into a bioactive conformation.[6]
-
Lipophilicity Modulation: The methyl group increases
, improving membrane permeability compared to purely polar analogues.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Metabolic Stability: Blocking the 8-position prevents oxidative metabolism (hydroxylation) at this site, a common clearance pathway for quinazolines.
Physicochemical Profile
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Sensitive to moisture |
| Solubility | Soluble in DCM, DMSO, EtOAc | Hydrolyzes in aqueous acid/base |
| Reactivity | High Electrophilicity at C4 | Prone to |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; store with desiccant |
Synthesis Protocol: The "Build-and-Activate" Strategy
The synthesis of CAS 1565479-60-8 typically follows a convergent route starting from substituted anthranilic acid derivatives.[6] The process involves ring closure to form the quinazolinone core, followed by aromatizing chlorination.
Step 1: Precursor Cyclization
Starting Material: 2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4).[6]
Reaction Logic: The anthranilic acid derivative is condensed with a C1 synthon (Formamide or Formamidine acetate) to close the pyrimidine ring.
-
Reagents: Formamide (excess), Ammonium formate (catalytic).
-
Conditions: 140–160°C, 4–6 hours.
-
Mechanism: Thermal condensation forms the amide bond followed by dehydration to yield 6-methoxy-8-methylquinazolin-4(3H)-one .[6]
-
Checkpoint: Monitor disappearance of the fluorescent anthranilic acid spot on TLC.
Step 2: Chlorination (The Critical Activation)
The quinazolinone is chemically inert toward nucleophiles.[6] It must be converted to the 4-chloro derivative to enable subsequent coupling.[6]
Protocol:
-
Setup: Charge a dry round-bottom flask with 6-methoxy-8-methylquinazolin-4(3H)-one (1.0 eq) under Argon.
-
Solvent/Reagent: Add Phosphorus Oxychloride (
, 5–10 eq). The reagent acts as both solvent and chlorinating agent.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Catalyst: Add catalytic
-Dimethylaniline or DMF (0.1 eq) to form the Vilsmeier-Haack type active species.[6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reflux: Heat to 90–105°C for 2–4 hours. The suspension will clear as the chloro-product forms.[6]
-
Workup (Hazard): Cool to RT. Slowly pour the reaction mixture onto crushed ice/ammonia water with vigorous stirring. Exothermic reaction![6] Maintain pH > 8 to prevent hydrolysis back to the starting material.
-
Isolation: Extract with Dichloromethane (
), dry over , and concentrate.
Synthesis Workflow Diagram
Figure 1: Synthetic route from substituted anthranilic acid to the active chloro-quinazoline scaffold.
Application: Nucleophilic Aromatic Substitution ( )
The primary utility of CAS 1565479-60-8 is its reactivity toward aniline nucleophiles to generate kinase inhibitors.[6] The C4-chlorine is highly labile due to the electron-deficient pyrimidine ring.[6]
Standard Coupling Protocol
To synthesize a library of EGFR inhibitors:
-
Dissolve: 4-Chloro-6-methoxy-8-methylquinazoline (1.0 eq) in Isopropanol (iPrOH) or Acetonitrile (
). -
Nucleophile: Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).[6]
-
Conditions: Heat to reflux (80°C) for 2–6 hours.
-
Self-Validation: The product often precipitates as the hydrochloride salt (
salt) directly from the reaction mixture, driving the equilibrium forward.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Filtration: Filter the solid and wash with cold ether.[6] This avoids aqueous workup and preserves yield.
Mechanistic Pathway: EGFR Signaling Inhibition
These derivatives function as ATP-competitive inhibitors.[6] They bind to the ATP-binding pocket of the EGFR kinase domain.[6]
Figure 2: Mechanism of Action.[6] The quinazoline derivative blocks the ATP binding site, halting the downstream Ras/Raf/MEK/ERK proliferation cascade.
Troubleshooting & Quality Control
Common Failure Modes
-
Hydrolysis: The C4-Cl bond is sensitive to moisture.[6] If the product turns into a white insoluble solid that does not melt below 200°C, it has likely reverted to the quinazolinone (Precursor).
-
Solution: Always use anhydrous solvents for coupling. Store the chloride under Argon.
-
-
Incomplete Chlorination: Residual starting material in the
step.[6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Regioselectivity: In the synthesis of the precursor, ensure the cyclization happens at the correct carboxyl/amino positions. The 8-methyl group provides a convenient NMR handle (
ppm) to verify substitution patterns.[6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Analytical Reference Data (Expected)
-
¹H NMR (CDCl₃):
8.90 (s, 1H, H-2), 7.60 (d, 1H), 7.40 (d, 1H), 4.00 (s, 3H, ), 2.70 (s, 3H, ). -
MS (ESI): m/z 209/211
(Characteristic 3:1 Chlorine isotope pattern).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
References
-
Chemical Identity & Properties
-
Synthetic Methodology (General Quinazoline Synthesis)
-
Chandrasekhar, M., et al. (2021). "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc. Retrieved from
-
-
Precursor Availability
-
Mechanistic Context (Kinase Inhibition)
-
Ravez, S., et al. (2015). "Protein kinase inhibitors based on the quinazoline scaffold."[7] European Journal of Medicinal Chemistry. (Contextual grounding for 4-anilinoquinazoline mechanism).
-
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- 6. 80389-40-8|2-Amino-3-methoxy-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
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